N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C15H23N3O2S2 and its molecular weight is 341.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Aromatic sulfonamides containing a condensed piperidine moiety have shown promise as oxidative stress-inducing anticancer agents. A library of such compounds induced oxidative stress and glutathione depletion in melanoma and leukemia cells, exerting cytotoxic effects at micromolar concentrations. Notably, compounds within this library displayed 100% cytotoxic effects with low EC50 values on K562 leukemia cells, underscoring their potential as effective anticancer agents across a variety of cancer types including leukemia, melanoma, glioblastoma, and liver, breast, and lung cancers (Madácsi et al., 2013).
Antimicrobial Activity
In the context of antimicrobial research, novel sulfonamides have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens of tomato plants. These studies have highlighted the significant potent antimicrobial activities of certain benzhydryl-sulfonyl-piperidine derivatives, offering a new avenue for the management of plant diseases (Vinaya et al., 2009).
Molecular Docking and Drug Design
Research involving the synthesis and molecular docking of novel sulfonamides against key biological targets, such as dihydrofolate reductase (DHFR), demonstrates the utility of these compounds in drug design. Such studies not only provide insights into the structural requirements for biological activity but also pave the way for the development of more efficient anticancer and antimicrobial agents. This approach has led to the identification of compounds with better activity profiles than established drugs, indicating their potential in therapeutic applications (Debbabi et al., 2017).
Development of Multifunctional Agents
The N-alkylation of sulfonamide moieties in arylsulfonamide derivatives has been explored as a strategy for designing selective ligands for the 5-HT7 receptor or multifunctional agents for polypharmacological approaches. This research highlights the potential of N-alkylated arylsulfonamides in treating complex diseases, including CNS disorders, by identifying compounds with antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . It is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its function . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . The compound’s ability to reduce the ATPase activity of human recombinant NLRP3 has also been evaluated .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway, which plays a fundamental role in the immune response to exogenous and endogenous stimuli . By inhibiting the NLRP3 inflammasome, the compound can modulate the immune response and potentially have anti-inflammatory effects .
Pharmacokinetics
The compound’s ability to inhibit nlrp3-dependent pyroptosis and il-1β release suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of NLRP3-dependent pyroptosis and IL-1β release . This can lead to a modulation of the immune response, potentially resulting in anti-inflammatory effects .
Action Environment
The action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide is influenced by the cellular environment. For example, the compound’s efficacy can be affected by the presence of lipopolysaccharide (LPS) and ATP, which stimulate NLRP3 expression
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c19-22(20,15-2-1-6-16-11-15)17-10-13-3-7-18(8-4-13)14-5-9-21-12-14/h1-2,6,11,13-14,17H,3-5,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLXVPBNOLYPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.